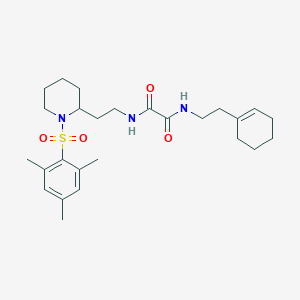![molecular formula C23H24N2O3S B2622921 {4-[(3,5-Dimethylphenyl)sulfonyl]-3-quinolyl}(piperidino)methanone CAS No. 1359085-99-6](/img/structure/B2622921.png)
{4-[(3,5-Dimethylphenyl)sulfonyl]-3-quinolyl}(piperidino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(3,5-Dimethylphenyl)sulfonyl]-3-quinolyl}(piperidino)methanone, also known as QL-IX-55, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of {4-[(3,5-Dimethylphenyl)sulfonyl]-3-quinolyl}(piperidino)methanone is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound can also bind to the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In addition to its neuroprotective and anti-tumor effects, this compound has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. It has also been shown to have antioxidant effects and can scavenge free radicals in the body. This compound has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
{4-[(3,5-Dimethylphenyl)sulfonyl]-3-quinolyl}(piperidino)methanone has several advantages for lab experiments, including its high purity, stability, and low toxicity. It can be easily synthesized in large quantities and can be used as a lead compound for the development of new drugs. However, this compound has some limitations, including its limited solubility in water and its potential for off-target effects. Further studies are needed to fully understand the pharmacological properties of this compound and its potential applications in various scientific research fields.
Zukünftige Richtungen
There are several future directions for the study of {4-[(3,5-Dimethylphenyl)sulfonyl]-3-quinolyl}(piperidino)methanone. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Another direction is to develop new analogs of this compound with improved pharmacological properties, such as increased solubility and selectivity. Additionally, further studies are needed to fully understand the safety and toxicity of this compound in vivo and to determine its optimal dosage and administration route.
Synthesemethoden
{4-[(3,5-Dimethylphenyl)sulfonyl]-3-quinolyl}(piperidino)methanone is synthesized through a multi-step process that involves the reaction of 3,5-dimethylbenzenesulfonyl chloride with 3-aminoquinoline to form 4-(3,5-dimethylphenylsulfonyl)-3-quinolineamine. This intermediate is then reacted with piperidin-4-one to yield this compound. The synthesis method has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
{4-[(3,5-Dimethylphenyl)sulfonyl]-3-quinolyl}(piperidino)methanone has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. In cancer research, this compound has been shown to have anti-tumor activity and can induce apoptosis in cancer cells. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved pharmacological properties.
Eigenschaften
IUPAC Name |
[4-(3,5-dimethylphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-16-12-17(2)14-18(13-16)29(27,28)22-19-8-4-5-9-21(19)24-15-20(22)23(26)25-10-6-3-7-11-25/h4-5,8-9,12-15H,3,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEKWJBTZFGKCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[[1-(Difluoromethyl)indol-3-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2622839.png)
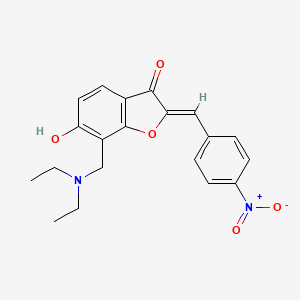
![2-chloro-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2622841.png)
![4-{[(Phenoxyacetyl)amino]methyl}benzoic acid](/img/structure/B2622842.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[6-methoxy-3-(phenylsulfonyl)-4-quinolyl]amine](/img/structure/B2622843.png)
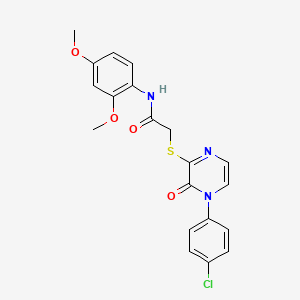
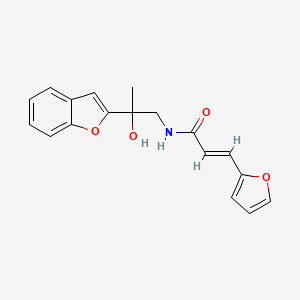
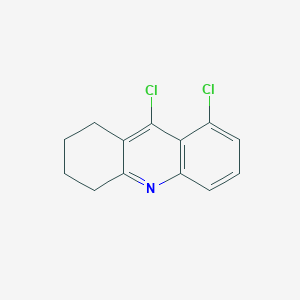
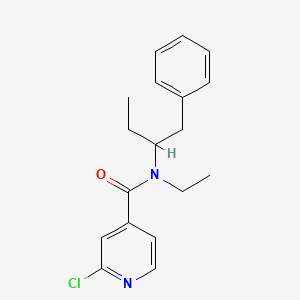
![1-(4-fluorophenyl)-4-[1-(2-methylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperazine](/img/structure/B2622855.png)

![1-Iodo-3-(3-methoxypropyl)bicyclo[1.1.1]pentane](/img/structure/B2622857.png)
![cyclopropyl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2622858.png)
